molecular formula C10H8O3 B12916005 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one

3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one

Cat. No.: B12916005
M. Wt: 176.17 g/mol
InChI Key: XCVQQBHDOYUYDL-VURMDHGXSA-N
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Description

3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes two furan rings connected by a methylene bridge.

Preparation Methods

The synthesis of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one typically involves the condensation of furan-2-carbaldehyde with 5-methylfuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer research, the compound is believed to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one can be compared with other furan derivatives, such as:

    Furan-2-carbaldehyde: A precursor in the synthesis of various furan compounds.

    5-Methylfuran-2(3H)-one: Another furan derivative with similar chemical properties.

    2-Furylmethanethiol: Known for its strong odor and use in flavoring.

The uniqueness of this compound lies in its dual furan ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

(3Z)-3-(furan-2-ylmethylidene)-5-methylfuran-2-one

InChI

InChI=1S/C10H8O3/c1-7-5-8(10(11)13-7)6-9-3-2-4-12-9/h2-6H,1H3/b8-6-

InChI Key

XCVQQBHDOYUYDL-VURMDHGXSA-N

Isomeric SMILES

CC1=C/C(=C/C2=CC=CO2)/C(=O)O1

Canonical SMILES

CC1=CC(=CC2=CC=CO2)C(=O)O1

Origin of Product

United States

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